2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
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Description
2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
- A study on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, which are similar in structure to the compound of interest, demonstrated antimicrobial and hemolytic activity. These compounds showed variable activity against selected microbial species, suggesting their potential as antimicrobial agents with low toxicity (Gul et al., 2017).
- Novel isoxazole compounds synthesized through nucleophilic substitution have shown better anti-tumor activities, indicating the therapeutic potential of isoxazole derivatives in cancer treatment (Hao-fei, 2011).
- Another research on benzothiazole derivatives bearing different heterocyclic rings has been evaluated for their antitumor activity, highlighting the importance of incorporating heterocyclic structures for enhanced anticancer properties (Yurttaş et al., 2015).
Analgesic and Biological Screening
- Substituted isoxazole derivatives were synthesized and screened for anti-microbial and analgesic activities, showcasing the role of isoxazole cores in the development of new therapeutic agents (Sudheendra & Moid, 2012).
- Another study focused on the synthesis and evaluation of novel substituted isoxazole derivatives, revealing significant analgesic and antimicrobial activities, thus underscoring their potential pharmaceutical application (Sahu et al., 2009).
Synthesis and Characterization of Derivatives
- The unexpected synthesis of novel 2-pyrone derivatives, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, was reported. These compounds were characterized by single crystal X-ray diffraction, and their intermolecular interactions were analyzed, indicating the potential for further biological screening (Sebhaoui et al., 2020).
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12(20)19-15-6-4-13(5-7-15)9-16(21)17-8-2-3-14-10-18-22-11-14/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHDVSIJOLYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.